C3a (70-77)

Complement system Anaphylatoxin Smooth muscle pharmacology

Researchers requiring C3aR activation without receptor desensitization face limited options: native C3a and longer fragments induce tachyphylaxis, confounding repeated-stimulation protocols. C3a (70-77) resolves this as the minimal COOH-terminal octapeptide retaining full C3aR specificity with precisely calibrated partial agonism. • 3.8% molar activity vs. native C3a in spasmogenic assays - prevents receptor overactivation while maintaining signal fidelity • No tachyphylaxis in guinea pig lung tissue - enables sustained/repeated C3aR stimulation without desensitization artifacts • Discriminates mitogen- vs. antigen-stimulated pathways in human T lymphocytes for selective pathway dissection Supplied as lyophilized powder, ≥98% purity (HPLC), with worldwide shipping.

Molecular Formula C35H61N13O10
Molecular Weight 823.9 g/mol
Cat. No. B550063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3a (70-77)
SynonymsC 3a octapeptide
C 3a-octapeptide
C3a(70-77)
complement 3a (70-77)
complement 3a octapeptide
complement C3a, (70-77)
Molecular FormulaC35H61N13O10
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N
InChIInChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1
InChIKeyLYTNSBOBASKUDN-GUQPKPMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a (70-77) Peptide: Baseline Characteristics and Procurement Considerations for Complement System Research


C3a (70-77) is a synthetic octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponding to the COOH-terminal residues 70–77 of human complement component C3a [1]. It is recognized as an anaphylatoxin fragment that retains C3a receptor (C3aR) agonist activity, exhibiting approximately 1–2% of the bioactivity of the full-length native C3a protein on a molar basis in classical smooth muscle contraction and mast cell degranulation assays [2]. The peptide has a molecular formula of C35H61N13O10 and a molecular weight of 823.9 g/mol [3]. C3a (70-77) is widely used as a research tool to probe C3aR-mediated signaling pathways and to dissect the minimal active domain of the C3a anaphylatoxin.

Target engagement C3a receptor (C3aR) agonist – partial activation profile for graded signaling studies
Functional profile Non-desensitizing agonist; reported absence of tachyphylaxis in smooth muscle assays
Structural utility Minimal COOH-terminal octapeptide; suitable scaffold for SAR and domain mapping

Why C3a (70-77) Cannot Be Replaced by Other C3a-Derived Peptides or Analogs Without Verifying Functional Data


Despite sharing a common COOH-terminal origin, synthetic C3a peptide fragments of varying lengths exhibit markedly different potency profiles and functional properties [1]. For instance, the 13-residue C3a (65-77) peptide demonstrates approximately twice the spasmogenic activity of C3a (70-77) in guinea pig lung assays, while the pentapeptide C3a (73-77) retains only 0.5% of native C3a activity [1]. Furthermore, the full-length 77-residue C3a and extended synthetic peptides such as C3a (57-77) achieve near-native potency and can induce tachyphylaxis, a phenomenon not observed with C3a (70-77) [1]. These functional disparities preclude the simple interchangeability of C3a (70-77) with other C3a fragments or full-length C3a, necessitating careful selection based on specific experimental requirements and desired activation profiles.

Chain-length potency grade shift
Spasmogenic activity varies with peptide length; shorter (73-77) or longer (65-77) fragments produce markedly different C3aR activation levels, altering dose-response interpretation.
Tachyphylaxis profile divergence
Full-length C3a and extended peptides (57-77) induce receptor desensitization, whereas C3a(70-77) does not, making sustained stimulation protocols non-transferable.
Stimulus-dependent signaling mismatch
Potency in immune cell assays depends on activation stimulus (mitogen vs. antigen); functional equivalence cannot be assumed across experimental conditions or peptide analogs.

Quantitative Differentiation of C3a (70-77) from Related C3a Peptides and Analogs


Comparative Spasmogenic Activity in Guinea Pig Lung Tissue

C3a (70-77) exhibits 3.8% of the molar spasmogenic activity of native C3a on guinea pig parenchymal lung strips, positioning it between the less active C3a (73-77) pentapeptide (0.5% activity) and the more active C3a (65-77) tridecapeptide (7.8% activity) [1]. This graded activity correlates directly with peptide chain length and provides a defined, intermediate potency profile for researchers requiring a partial agonist with reduced off-target effects compared to full-length C3a.

Spasmogenic activity
Head-to-head
3.8% of native C3a activity (molar basis); 7.6× more than 73-77, 2.1× less than 65-77
Supports intermediate C3aR activation for dose-response studies without full desensitization risk
Guinea pig lung strip contraction model
Complement system Anaphylatoxin Smooth muscle pharmacology

Inhibition of Leukocyte Inhibitory Factor (LIF) Production in Human T Lymphocytes

Both native C3a and C3a (70-77) suppress the generation of leukocyte inhibitory factor (LIF) from human mononuclear leukocytes and T lymphocytes in a concentration-dependent manner [1]. With phytohemagglutinin (PHA) or concanavalin A (Con A) as the mitogenic stimulus, a concentration of 10⁻⁸ M (10 nM) of either C3a or C3a (70-77) achieved 50% inhibition of LIF production [1]. However, when the antigen streptokinase-streptodornase (SK-SD) was used as the stimulus, C3a (70-77) required more than a 10-fold higher concentration than native C3a to achieve the same level of suppression [1].

LIF suppression (T cells)
Head-to-head
IC50 10 nM (PHA/ConA); >10-fold less potent under antigen (SK-SD) vs. native C3a
Enables stimulus-specific C3aR signaling dissection in T lymphocyte assays
Human mononuclear cell culture; agarose microdroplet migration assay
Immunology T cell regulation Complement-derived peptides

Comparative Suppression of Humoral Immune Responses

In assays measuring the suppression of antigen-specific and polyclonal antibody responses, synthetic C3a peptides exhibit a rank order of potency that correlates with chain length [1]. C3a (70-77) demonstrates intermediate suppressive activity, being less potent than C3a (57-77) and C3a (65-77) but more potent than the modified analog C3a[Ala71,72]70-77 and the short fragment C3a (73-77) [1].

Humoral response suppression rank
Class-level
Rank 3 of 5 tested C3a peptides (57-77 > 65-77 > 70-77 > Ala71,72 analog > 73-77)
Provides intermediate immunomodulatory activity context for antibody response models
In vitro suppression of antigen-specific/polyclonal responses; precise IC50 not reported
Immunosuppression Antibody response C3a peptides

Tachyphylaxis Induction: A Functional Distinction from Native C3a and Longer Peptides

Native C3a and the 21-residue peptide C3a (57-77) induce tachyphylaxis (a rapid decrease in response to repeated stimulation) in guinea pig lung tissue assays [1]. In contrast, synthetic peptides including C3a (70-77), C3a (65-77), and C3a (73-77) fail to produce tachyphylaxis under identical experimental conditions [1]. This functional dichotomy is critical for experimental design: C3a (70-77) provides a non-desensitizing agonist for prolonged or repeated stimulation studies.

Tachyphylaxis induction
Head-to-head
No tachyphylaxis with C3a(70-77); tachyphylaxis observed with native C3a and C3a(57-77)
Enables sustained or repeated C3aR stimulation protocols without desensitization confound
Guinea pig lung strip repeated contraction assay
Receptor desensitization C3aR pharmacology Peptide function

Pharmacological Inhibition Profile: Consistency with C3aR-Mediated Signaling

Responses of guinea pig lung strips to C3a (70-77) were not significantly inhibited by the antihistamine pyrilamine but were inhibited by the cyclooxygenase inhibitor indomethacin [1]. Complete inhibition required a combination of indomethacin, the leukotriene receptor antagonist FPL55712, and pyrilamine [1]. This inhibition profile mirrors that of native C3a and indicates that C3a (70-77) activates downstream pathways consistent with genuine C3aR agonism, rather than off-target histamine release.

Inhibition profile
Head-to-head
Response blocked by indomethacin + FPL55712 + pyrilamine, not by pyrilamine alone – identical to native C3a
Validates C3aR-specific pathway engagement and rules out off-target histamine release
Guinea pig lung strip pharmacological inhibition assay
Receptor pharmacology Signal transduction C3aR

Optimal Research Applications for C3a (70-77) Based on Verified Functional Properties


Dose-Response Studies Requiring Defined Intermediate C3aR Agonist Potency

C3a (70-77) provides a precise 3.8% molar activity relative to native C3a in guinea pig lung spasmogenic assays [1], offering a calibrated intermediate potency for studies where full receptor activation would be excessive. This defined activity makes it suitable for establishing dose-response relationships in C3aR-mediated smooth muscle contraction and mast cell degranulation experiments.

Stimulus-Specific T Cell Signaling Pathway Dissection

The differential potency of C3a (70-77) under mitogen versus antigen stimulation in human T lymphocytes [2] enables researchers to discriminate between signaling pathways triggered by distinct activation stimuli. This makes it a valuable tool for investigating C3aR coupling to downstream effectors in adaptive immune responses.

Non-Desensitizing C3aR Agonist for Repeated Stimulation Protocols

Unlike native C3a and longer synthetic peptides, C3a (70-77) does not induce tachyphylaxis in guinea pig lung tissue [1]. This property is essential for experimental designs requiring sustained or repeated receptor stimulation without the confounding effects of receptor desensitization, such as in studies of C3aR internalization, recycling, or chronic signaling.

Structure-Activity Relationship (SAR) Studies of the C3a COOH-Terminal Domain

C3a (70-77) represents the minimal COOH-terminal octapeptide sequence that retains full C3aR agonist specificity [3]. It serves as a foundational scaffold for SAR investigations, including the development of modified analogs with altered potency, stability, or receptor selectivity, such as the (β-Ala70)-C3a (70-77) analog .

Application
Selection Property
Validation Focus
Graded C3aR activation studies
Intermediate, reported spasmogenic potency without full desensitization
Dose-response relationship and off-target profile review
Stimulus-specific T cell signaling dissection
Differential potency under mitogen vs. antigen stimulation
Stimulus-dependent C3aR coupling pathway analysis
Sustained/repeated receptor stimulation protocols
Non-desensitizing agonist profile (no tachyphylaxis reported)
C3aR internalization, recycling, and chronic signaling studies
Structure-activity relationship (SAR) of C3a domain
Minimal COOH-terminal octapeptide retaining full C3aR specificity
Scaffold for analog design and potency/stability optimization research

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